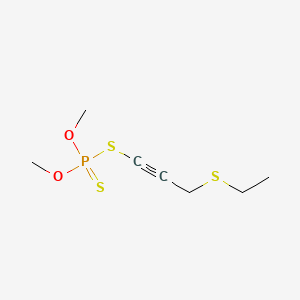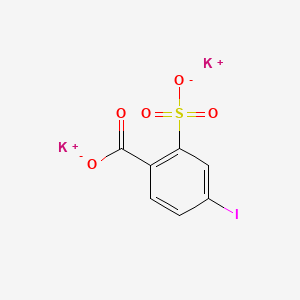
Potassium 4-iodo-2-sulfonatobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-iodo-2-sulfonatobenzoate is a chemical compound with the molecular formula C7H4IKO5S. It is a potassium salt of 4-iodo-2-sulfonatobenzoic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 4-iodo-2-sulfonatobenzoate can be synthesized through the oxidation of 4-iodobenzenesulfonic acid. One common method involves the use of Oxone (potassium peroxymonosulfate) as the oxidizing agent in an aqueous medium . The reaction typically proceeds under mild conditions, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-iodo-2-sulfonatobenzoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hypervalent iodine compounds.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form 4-iodo-2-sulfonatobenzoic acid.
Common Reagents and Conditions
Oxidation: Oxone in aqueous medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Hypervalent iodine compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-iodo-2-sulfonatobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Potassium 4-iodo-2-sulfonatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidative iodination reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of potassium 4-iodo-2-sulfonatobenzoate involves its ability to act as an oxidizing agent. It can transfer iodine atoms to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-iodo-2-sulfonatobenzoic acid
- Potassium 4-nitro-2-sulfonatobenzoate
- Potassium 4-iodobenzoate
Uniqueness
Potassium 4-iodo-2-sulfonatobenzoate is unique due to its combination of iodine and sulfonate groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in oxidative iodination reactions and as a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C7H3IK2O5S |
|---|---|
Molekulargewicht |
404.26 g/mol |
IUPAC-Name |
dipotassium;4-iodo-2-sulfonatobenzoate |
InChI |
InChI=1S/C7H5IO5S.2K/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13;;/h1-3H,(H,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
NXFMAZMPWLHXNF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)[O-])C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)

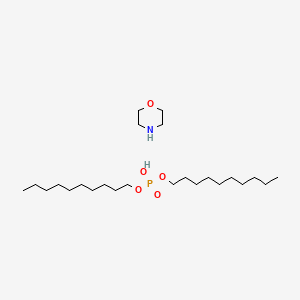
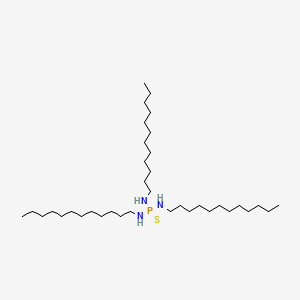
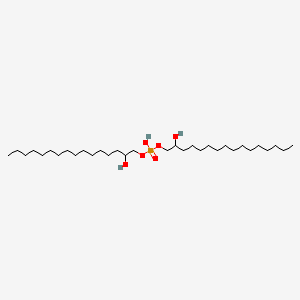


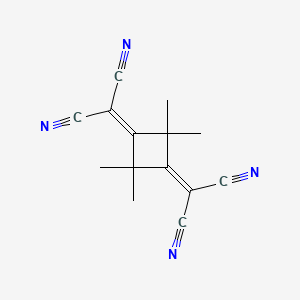



![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
